

Application Notes and Protocols: **m-Methyl Red** in the Identification of Enteric Bacteria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-Methyl red*

Cat. No.: B1265907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differentiation and identification of enteric bacteria are crucial in clinical diagnostics, food safety, and pharmaceutical research. The Methyl Red (MR) test is a fundamental biochemical assay used to distinguish between members of the Enterobacteriaceae family based on their glucose metabolism pathways.^{[1][2][3][4]} This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which collectively provide a valuable fingerprint for the identification of enteric bacilli.^{[2][5]} The MR test specifically identifies organisms that perform mixed acid fermentation of glucose, resulting in the production of stable, strong acids.^{[6][7][8][9][10]} The pH indicator, **m-Methyl red** (commonly known as Methyl Red), is central to this assay, providing a clear visual endpoint.

Principle of the Methyl Red Test

All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid.^{[1][3]} From this common intermediate, different metabolic pathways are utilized. The MR test determines if the bacterium follows the mixed acid fermentation pathway. In this pathway, pyruvic acid is further metabolized into a mixture of stable acids, including lactic, acetic, succinic, and formic acids.^{[6][7][8][9]} The accumulation of these acids significantly lowers the pH of the culture medium to 4.4 or below.^{[1][3][6][7][8][9]}

m-Methyl red is a pH indicator that is red at a pH below 4.4 and yellow at a pH above 6.2, with an orange color in between.^[1] When added to a culture of a mixed-acid fermenter, the low pH causes the indicator to turn red, indicating a positive result.^{[1][3][6]} Conversely, organisms that utilize the butylene glycol pathway produce neutral end products like acetoin and 2,3-butanediol from pyruvic acid.^{[1][3][11]} This results in a less significant decrease in pH (typically remaining at 6.0 or above), and the **m-Methyl red** indicator remains yellow, signifying a negative result.^{[1][3][6]}

Data Presentation

Table 1: **m-Methyl Red** pH Indicator Properties

Property	Value	Reference
IUPAC Name	2-(N,N-dimethyl-4-aminophenyl)azobenzene carboxylic acid	[1]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂	[1]
Molar Mass	269.30 g/mol	[1]
pH Range	4.4 (red) – 6.2 (yellow)	[1] [7]
Color in Acidic pH (<4.4)	Red	[1] [7]
Color in Neutral/Alkaline pH (>6.2)	Yellow	[1] [7]

Table 2: Composition of MR-VP Broth

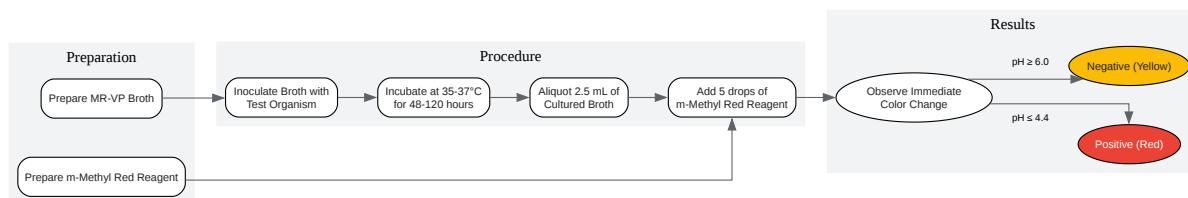
Component	Concentration (g/L)	Purpose	Reference
Buffered Peptone	7.0	Provides nitrogen, vitamins, and amino acids	[5][7]
Dextrose (Glucose)	5.0	Fermentable carbohydrate source	[5][7]
Dipotassium Phosphate	5.0	Buffering agent to resist small pH changes	[5][7]
Final pH	6.9 ± 0.2 at 25°C	Optimal for bacterial growth	[5][7]

Table 3: Interpretation of Methyl Red Test Results for Key Enteric Bacteria

Organism	Expected MR Test Result	Metabolic Pathway	Reference(s)
Escherichia coli	Positive (Red)	Mixed Acid Fermentation	[1][3][6][7]
Proteus vulgaris	Positive (Red)	Mixed Acid Fermentation	[1][3]
Yersinia spp.	Positive (Red)	Mixed Acid Fermentation	[12]
Enterobacter aerogenes	Negative (Yellow)	Butylene Glycol Pathway	[3][6][7][12]
Klebsiella pneumoniae	Negative (Yellow)	Butylene Glycol Pathway	[12][13]
Serratia marcescens	Negative (Yellow)	Butylene Glycol Pathway	[3]

Experimental Protocols

Preparation of m-Methyl Red Indicator Solution (0.02%)


- Weigh 0.1 g of **m-Methyl red** powder.
- Dissolve the powder in 300 mL of 95% ethyl alcohol.[5][8][9][12]
- Add distilled water to bring the final volume to 500 mL.[5][8][9][12]
- Store the solution in a brown bottle at 4-8°C. The solution is stable for up to one year.[8][12]

Methyl Red (MR) Test Protocol

- Inoculation:
 - Using a sterile inoculating loop, lightly touch a well-isolated colony of the test organism from an 18-24 hour pure culture.
 - Inoculate a tube containing 5 mL of sterile MR-VP broth.[5]
 - It is recommended to also inoculate positive and negative control organisms (Escherichia coli as MR-positive and Enterobacter aerogenes as MR-negative).[5][7]
- Incubation:
 - Incubate the inoculated tubes aerobically at 35-37°C for a minimum of 48 hours.[7][11] Some protocols recommend 2-5 days of incubation to ensure sufficient acid production or metabolism of initial acid products.[1][3][4][11]
- Testing:
 - Following incubation, aseptically transfer approximately 2.5 mL of the broth to a clean, sterile test tube.[1][5] The remaining broth can be used for the Voges-Proskauer (VP) test.
 - Add 5 drops of the prepared **m-Methyl red** indicator solution to the 2.5 mL aliquot of broth. [1][5]
- Interpretation:
 - Observe for an immediate color change.[12]

- Positive Result: A distinct, stable bright red color indicates the production of sufficient acid to lower the pH to 4.4 or below.[7][8][12]
- Negative Result: A yellow color indicates the absence of significant acid production, with the pH remaining at 6.0 or above.[6][7][8]
- Inconclusive/Weakly Positive Result: An orange color may indicate an inconclusive result. In this case, it is recommended to re-incubate the original broth for an additional 24 to 48 hours and repeat the test.[5][12]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Methyl Red (MR) test.

[Click to download full resolution via product page](#)

Caption: Biochemical pathways differentiating MR-positive and MR-negative bacteria.

Quality Control

To ensure the accuracy of the Methyl Red test, it is imperative to perform quality control with each new batch of media and reagents.

- Positive Control: *Escherichia coli* (ATCC 25922) should yield a positive (red) result. [7][11]

- Negative Control: *Enterobacter aerogenes* (ATCC 13048) or *Klebsiella pneumoniae* (ATCC 27736) should yield a negative (yellow) result.[7][11]

Limitations

- The Methyl Red test should not be read before 48 hours of incubation, as some organisms may initially produce acids, leading to a false positive result, before proceeding to metabolize these acids into neutral products.[7][12]
- A light inoculum should be used, as a heavy inoculum may inhibit bacterial growth and lead to invalid results.[5][12]
- The MR-VP test results should be used in conjunction with other biochemical tests for a definitive identification of an unknown organism.[7]
- Some organisms may give a positive result for both the MR and Voges-Proskauer tests, although often not simultaneously, depending on the incubation period.[5][14]

By adhering to these detailed protocols and understanding the underlying biochemical principles, researchers can confidently utilize the **m-Methyl red** test for the accurate identification and characterization of enteric bacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Methyl_red [bionity.com]
2. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]
3. Methyl red - Wikipedia [en.wikipedia.org]
4. chemicals.co.uk [chemicals.co.uk]
5. asm.org [asm.org]
6. study.com [study.com]

- 7. microbenotes.com [microbenotes.com]
- 8. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. biologyreader.com [biologyreader.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Application Notes and Protocols: m-Methyl Red in the Identification of Enteric Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265907#use-of-m-methyl-red-in-identifying-enteric-bacteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com